

# UNC8969: A Technical Guide to a Novel MERTK/AXL Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**UNC8969** is a potent, macrocyclic dual inhibitor of the receptor tyrosine kinases (RTKs) MERTK and AXL.[1] As members of the TAM (TYRO3, AXL, MERTK) family, both MERTK and AXL are implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), through their roles in tumor cell survival, proliferation, and immune evasion.[2][3][4] Dual inhibition of MERTK and AXL presents a promising therapeutic strategy to simultaneously target tumor-intrinsic pathways and modulate the tumor microenvironment. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **UNC8969**, including detailed experimental protocols and signaling pathway diagrams.

# **Chemical Structure and Properties**

**UNC8969** is a complex macrocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.



Identifier	Value
IUPAC Name	2-({(4E)-4-[(11S,14S)-14-({[4-(2-diethylaminoethyl)piperazin-1-yl]carbonyl}amino)-2,9-dioxa-12,15-diazabicyclo[15.2.2]henicosa-1(20),17,19,21-tetraen-6-ylidene]methylidene}amino)-1,3-thiazol-4-yl N,N-dimethylsulfamate
SMILES	O=C(C1=C2NC3=CC=C(C(OC/C=C\CNC(N=C1 )=N2)=C3)C)N[C@@H]4CCINVALID-LINK C(NCCN(CC)CC)=O
Molecular Formula	C29H41N7O3
Molecular Weight	535.68 g/mol
CAS Number	3036049-17-6

Physicochemical Property	Value
Topological Polar Surface Area	138 Ų
Hydrogen Bond Donors	4
Hydrogen Bond Acceptors	8
Rotatable Bonds	7
LogP (calculated)	3.2

# **Biological Activity**

**UNC8969** is a highly potent inhibitor of both MERTK and AXL kinases. The inhibitory activity has been characterized in various biochemical and cellular assays.

Target	IC50
MERTK	1.1 ± 0.8 nM
AXL	5.3 ± 2.7 nM

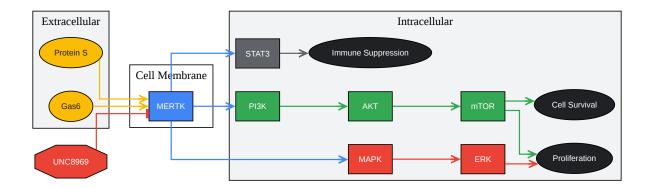


# **Signaling Pathways**

MERTK and AXL are key regulators of multiple downstream signaling pathways that control cell survival, proliferation, migration, and immune responses. **UNC8969**, by inhibiting these kinases, effectively modulates these pathways.

# **MERTK Signaling Pathway**

MERTK signaling is initiated by its ligands, primarily Gas6 and Protein S, leading to receptor dimerization and autophosphorylation. This triggers a cascade of downstream signaling events.



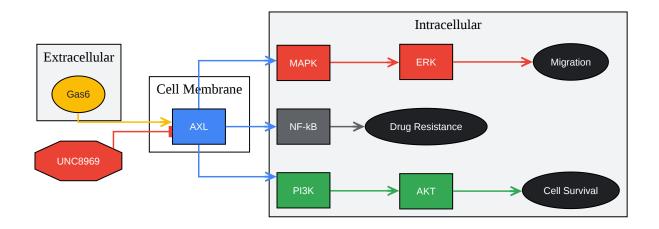
Click to download full resolution via product page

Caption: MERTK signaling pathway and its inhibition by UNC8969.

# **AXL Signaling Pathway**

Similar to MERTK, AXL is activated by Gas6, leading to the activation of several pro-oncogenic signaling cascades.





Click to download full resolution via product page

Caption: AXL signaling pathway and its inhibition by UNC8969.

# **Experimental Protocols**

Detailed experimental procedures for the synthesis and biological evaluation of **UNC8969** are crucial for its application in research and drug development.

## Synthesis of UNC8969

The synthesis of **UNC8969** is a multi-step process involving the formation of the macrocyclic core and subsequent functionalization. The key steps are outlined below.



Click to download full resolution via product page

Caption: General synthetic workflow for **UNC8969**.

Detailed Protocol: The synthesis is described in detail in the primary literature.[2][3][5] Key reaction types include amide couplings, Suzuki couplings, and ring-closing metathesis to form



the macrocycle. Purification is typically achieved through column chromatography and preparative HPLC.

## **In Vitro Kinase Assays**

The inhibitory activity of **UNC8969** against MERTK and AXL is determined using in vitro kinase assays.

#### General Protocol:

- Recombinant human MERTK or AXL kinase is incubated with a specific peptide substrate and ATP.
- UNC8969 is added at varying concentrations.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

# **Cellular Assays**

The cellular activity of **UNC8969** is assessed by measuring the inhibition of MERTK and AXL phosphorylation in cancer cell lines.

#### General Protocol:

- Cancer cells expressing MERTK and AXL (e.g., NSCLC cell lines) are cultured to a suitable confluency.
- Cells are treated with various concentrations of UNC8969 for a defined period.
- Cells are lysed, and protein concentrations are determined.



- Phosphorylation of MERTK and AXL is analyzed by Western blotting or ELISA using phospho-specific antibodies.
- The dose-dependent inhibition of phosphorylation is used to determine the cellular potency of UNC8969.

### Conclusion

**UNC8969** is a valuable research tool and a promising lead compound for the development of novel cancer therapeutics. Its dual inhibitory activity against MERTK and AXL provides a multifaceted approach to targeting cancer by affecting both tumor cell-intrinsic survival pathways and the tumor immune microenvironment. The data and protocols presented in this guide are intended to facilitate further investigation and development of **UNC8969** and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel macrocyclic MERTK/AXL dual inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [UNC8969: A Technical Guide to a Novel MERTK/AXL Dual Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12367983#unc8969-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com